molecular formula C8H7FN2 B12071509 6-Fluoro-7-methyl-1H-indazole

6-Fluoro-7-methyl-1H-indazole

Cat. No.: B12071509
M. Wt: 150.15 g/mol
InChI Key: HFMDUDRMJQUVMN-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a fluorine atom at position 6 and a methyl group at position 7. Its molecular formula is C₈H₇FN₂, with a molecular weight of 150.16 g/mol. The fluorine and methyl substituents influence its electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-7-methyl-1H-indazole

InChI

InChI=1S/C8H7FN2/c1-5-7(9)3-2-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)

InChI Key

HFMDUDRMJQUVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NN=C2)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-1H-indazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs of 6-fluoro-7-methyl-1H-indazole, highlighting differences in substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Notes
6-Fluoro-7-methyl-1H-indazole (Target) C₈H₇FN₂ 150.16 F (C6), CH₃ (C7) Lipophilic due to methyl; moderate stability under dry storage .
6-Fluoro-7-nitro-1H-indazole C₇H₄FN₃O₂ 181.12 F (C6), NO₂ (C7) Nitro group enhances electron-withdrawing effects; research use only .
6-Fluoro-3-methyl-1H-indazole C₈H₇FN₂ 150.16 F (C6), CH₃ (C3) Methyl at C3 alters steric hindrance; stable at 2–8°C .
7-Bromo-6-fluoro-1H-indazole C₇H₄BrFN₂ 229.03 F (C6), Br (C7) Bromine increases molecular weight and steric bulk; supplier-dependent availability .
6-Fluoro-1-methyl-1H-indazole-7-carboxylic acid C₉H₇FN₂O₂ 194.16 F (C6), COOH (C7), CH₃ (N1) Carboxylic acid enhances solubility; potential for salt formation .
7-Fluoro-6-methoxy-1-methyl-1H-indazol-3-amine C₉H₁₀FN₃O 195.19 F (C7), OCH₃ (C6), NH₂ (C3) Methoxy and amine groups introduce polarity; possible hydrogen-bonding interactions .

Physicochemical and Functional Differences

  • Electron-Donating Groups (CH₃, OCH₃): The methyl group in the target compound increases lipophilicity, while methoxy in 7-fluoro-6-methoxy-1-methyl-1H-indazol-3-amine introduces polarity .
  • Solubility and Stability :

    • Carboxylic acid derivatives (e.g., 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid) show improved aqueous solubility compared to halogenated analogs .
    • Brominated analogs (e.g., 7-bromo-6-fluoro-1H-indazole) may exhibit lower solubility due to increased molecular weight and steric bulk .
  • Synthetic Accessibility :

    • The synthesis of nitro-substituted indazoles () involves multi-step reactions under nitrogen, suggesting higher complexity compared to methyl or methoxy derivatives .

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